3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
Overview
Description
“3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the allyl group: This step might involve allylation reactions using reagents like allyl bromide.
Hydroxylation and phenylation: These steps can be carried out using hydroxylating agents and phenylating reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of “3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” would depend on its specific biological activity. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one: Lacks the allyl group.
3-allyl-1-phenyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
3-allyl-4-hydroxy-1,8-naphthyridin-2(1H)-one: Lacks the phenyl group.
Uniqueness
“3-allyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one” is unique due to the presence of all three functional groups (allyl, hydroxyl, and phenyl), which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-hydroxy-1-phenyl-3-prop-2-enyl-1,8-naphthyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-7-14-15(20)13-10-6-11-18-16(13)19(17(14)21)12-8-4-3-5-9-12/h2-6,8-11,20H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSUHPJUEBYIIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715768 | |
Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89108-63-4 | |
Record name | 4-Hydroxy-1-phenyl-3-(prop-2-en-1-yl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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